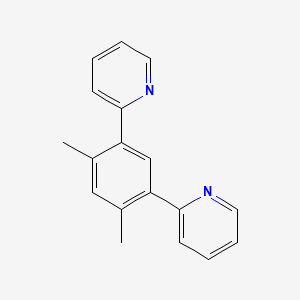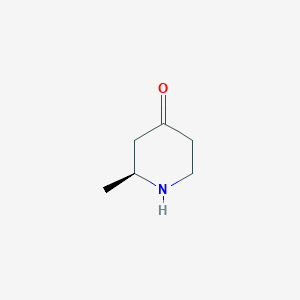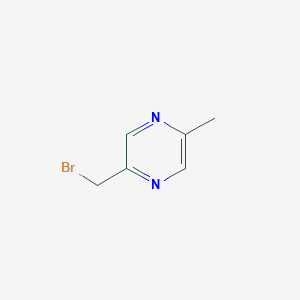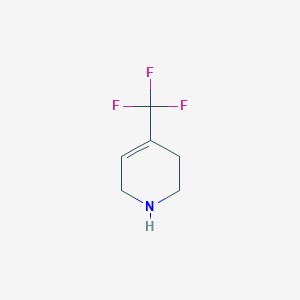
4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine
Overview
Description
The trifluoromethyl group is a functional group in organic chemistry that has the formula -CF3 . The presence of fluorine atoms in the trifluoromethyl group gives it unique properties, such as high electronegativity and the ability to form strong bonds with carbon . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
There are various methods to introduce the trifluoromethyl functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the molecular structure and properties of the compound it is part of .Chemical Reactions Analysis
The trifluoromethyl group can participate in various chemical reactions. For example, it can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The trifluoromethyl group can significantly influence the physical and chemical properties of the compounds it is part of. For example, it can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications
Synthesis and Chemical Transformations
- Trifluoromethylated Pyrimidine Analogues: 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, related to 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine, are used in synthesizing trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds are significant in pharmaceutical research due to unique molecular interactions, such as C–F···C=O interactions, in the crystal state (Sukach et al., 2015).
- Electrophilic Reactions in Superacid: 1,2,3,6-Tetrahydropyridines react in Bronsted superacids like triflic acid to produce aryl-substituted piperidines, a reaction involving dicationic electrophilic intermediates. This method is essential for creating aryl-substituted piperidine structures, which have applications in medicinal chemistry (Klumpp et al., 2001).
Divergent Synthesis
- Base Mediated Reactions with Aminomalonates: A base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates yields either 4-trifluoromethyl pyrrolidine derivatives or gem-difluoro-1,3-conjugated enyne derivatives. Such reactions are critical for producing functionally diverse tetrahydropyridines (Yang et al., 2017).
Application in Medicinal Chemistry
- Anti-Inflammatory Agent Synthesis: 4-[2-(4-Methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines are synthesized as potential anti-inflammatory agents. These compounds are studied for their structure-activity relationship, providing insights into bioisosteric replacements for established drugs (Chowdhury et al., 2008).
Synthesis of Fluorinated Compounds
- Selective Fluorination of Olefins: Selectfluor-promoted fluorination of piperidinyl olefins leads to the synthesis of fluorinated tetrahydropyridines. Such fluorination methods are pivotal in creating compounds with potential pharmacological activities (Chang et al., 2010).
Molecular Transformations and Complex Formation
- Formation of Azatricyclic Structures: Under trifluoromethanesulfonic acid medium, 1-phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel–Crafts reaction, leading to azatricyclic structures. These transformations are important for creating complex molecular architectures in synthetic organic chemistry (Shadrikova et al., 2020).
Catalytic and Reductive Transformations
- Catalytic Cycloaddition Reactions: Trifluoromethyl ketimines undergo [4 + 2] cycloaddition with 2-alkenyl azaarenes. These reactions, promoted by tetramethylpiperidine, result in cis-tetrahydropyridine products, expanding the toolkit for synthetic chemists in creating complex fluorinated structures (Fu et al., 2021).
Mechanism of Action
The mechanism of action of a compound with a trifluoromethyl group would depend on the specific compound and its application. For instance, in pharmaceuticals, the trifluoromethyl group can enhance potency and/or specificity of molecular interactions, increase membrane permeability, and modulate metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-1-3-10-4-2-5/h1,10H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWUEWDTGKXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3284633.png)
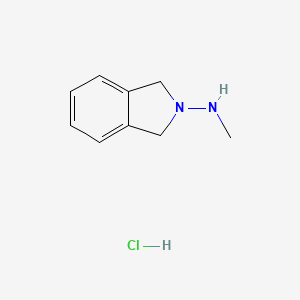
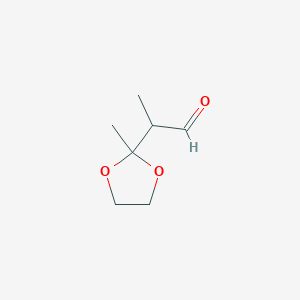
![N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B3284672.png)
![1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone](/img/structure/B3284675.png)
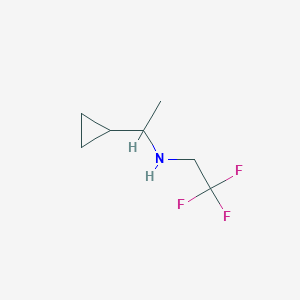
![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)
